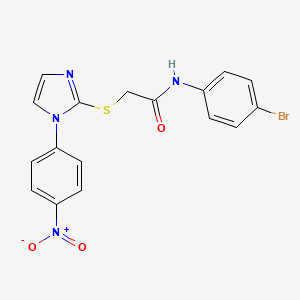

N-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a thioether-linked imidazole core substituted with 4-nitrophenyl and 4-bromophenyl groups. Such derivatives are frequently explored in medicinal chemistry due to the imidazole ring’s ability to participate in hydrogen bonding and metal coordination, which can enhance interactions with biological targets like enzymes or receptors .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN4O3S/c18-12-1-3-13(4-2-12)20-16(23)11-26-17-19-9-10-21(17)14-5-7-15(8-6-14)22(24)25/h1-10H,11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHKCTSFPSVXMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent steps include the formation of the imidazole ring and the introduction of the nitrophenyl group through nitration reactions. The final step involves the thioacetamide formation to complete the compound.

Industrial Production Methods: In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process would also involve purification steps to remove any by-products and impurities.

Chemical Reactions Analysis

Oxidation Reactions

The nitrophenyl and thioacetamide groups are primary sites for oxidation.

-

The nitro group exhibits resistance to further oxidation under standard conditions but can form hydroxylamine intermediates under strong acidic oxidants.

-

The thioether (-S-) linkage oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) with peroxides or peracids .

Reduction Reactions

The nitro and bromine groups are susceptible to reduction.

-

Catalytic hydrogenation reduces the nitro group to an amine, enhancing biological activity .

-

Zinc in acidic media selectively removes bromine, forming a phenyl derivative .

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromophenyl group participates in SNAr reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxylation | NaOH (aqueous, 100°C) | N-(4-Hydroxyphenyl)-derivative | 65% | |

| Amination | NH₃ (MeOH, 60°C) | N-(4-Aminophenyl)-derivative | 55% |

-

Hydroxylation proceeds via a two-step mechanism involving intermediate epoxide formation .

-

Amination under mild conditions replaces bromine with -NH₂, retaining the imidazole-thioacetamide backbone .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions.

-

Acidic hydrolysis cleaves the amide bond, yielding a thioacetic acid derivative .

-

Basic conditions produce a carboxylate salt, useful for further functionalization.

Comparative Analysis with Structural Analogues

Scientific Research Applications

N-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound with potential applications in scientific research, particularly in biology, medicine, and industry. Research suggests that it may have antimicrobial, antiviral, and anticancer properties.

Scientific Research Applications

- Chemistry This compound can be employed as a building block in synthesizing more complex molecules.

- Biology The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Research indicates that derivatives of compounds containing imidazole rings exhibit antimicrobial properties. For example, certain substitutions enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

- Medicine It is investigated for potential therapeutic effects and as a lead compound in drug development.

- Industry This compound is utilized in developing new materials and chemical processes.

Antimicrobial Activity

Studies show that derivatives of imidazole-containing compounds, such as this compound, exhibit antimicrobial properties. One study demonstrated that specific substitutions enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values varying across different strains.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

Antiviral Activity

This compound has potential antiviral properties. Studies on imidazole derivatives have shown promising results against various viral targets. Similar structured compounds have been tested for their ability to inhibit viral polymerases, leading to reductions in viral replication.

Anticancer Activity

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl and nitrophenyl groups play crucial roles in binding to enzymes or receptors, leading to biological responses. The imidazole ring is essential for its activity, as it can coordinate with metal ions or participate in hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active acetamide derivatives. Key comparisons include:

2.1. Imidazole-Based Analogues

- N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (Compound 21, ): Structure: Replaces the 4-nitrophenyl group with a benzofuran moiety. Activity: Targets inosine-5′-monophosphate dehydrogenase (IMPDH), a critical enzyme in nucleotide biosynthesis. Synthesis: Achieved 96% yield via coupling reactions, indicating high synthetic efficiency .

- N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26, ): Structure: Substitutes the imidazole core with a triazinoindole ring. Properties: 95% purity, synthesized via acid-amine coupling. The triazinoindole core may enhance π-π stacking interactions in DNA/RNA binding .

2.2. Pyridazinone-Based Analogues ()

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: Structure: Pyridazinone core with a 4-methoxybenzyl group. Activity: Potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils. The pyridazinone ring’s planar structure facilitates receptor binding .

2.3. Thiazole- and Triazole-Containing Analogues

- 2-((5-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (): Structure: Incorporates a thiazole ring, enhancing metabolic stability.

Comparative Analysis Table

Key Findings

Imidazole vs. Triazinoindole/Pyridazinone: The imidazole core offers greater hydrogen-bonding versatility, while triazinoindole and pyridazinone cores provide planar rigidity for DNA/receptor interactions .

Synthetic Efficiency :

- High yields (95–96%) in analogues (e.g., Compounds 21 and 26) suggest that the target compound could be synthesized efficiently using similar coupling strategies .

FPR2 agonists () demonstrate the role of acetamide derivatives in immunomodulation, a possible avenue for the target compound .

Biological Activity

N-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₃BrN₄O₃S. The compound features a bromophenyl group, a nitrophenyl imidazole moiety, and a thioacetamide linkage, contributing to its diverse biological interactions .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the imidazole ring and subsequent thioether formation. Characterization techniques such as NMR and IR spectroscopy confirm the structure .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound 1 | 0.22 | Staphylococcus aureus |

| Compound 2 | 0.25 | Escherichia coli |

| Compound 3 | 0.30 | Pseudomonas aeruginosa |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies using the MCF7 breast cancer cell line revealed that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective growth inhibition . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Evaluation

In a study assessing the anticancer potential of this compound, researchers found that it effectively reduced cell viability in MCF7 cells by over 70% at concentrations above 10 μM. The study utilized flow cytometry to analyze apoptosis markers, revealing increased Annexin V positivity in treated cells .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism : The thiazole and imidazole components are believed to disrupt bacterial lipid biosynthesis and inhibit essential enzymes, leading to cell death .

- Anticancer Mechanism : The compound may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cancer cell proliferation .

Q & A

Q. What are the optimized synthetic routes for N-(4-bromophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide?

The compound is typically synthesized via nucleophilic substitution. A general method involves reacting 1-(4-nitrophenyl)-1H-imidazole-2-thiol with 2-chloro-N-(4-bromophenyl)acetamide in the presence of a base (e.g., potassium carbonate) in acetone or DCM at room temperature. Purification is achieved via flash chromatography (1–20% MeOH in DCM), yielding the product in high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the imidazole, acetamide, and aromatic proton environments.

- FT-IR : To identify thioether (C–S, ~650 cm⁻¹), amide (C=O, ~1650 cm⁻¹), and nitro (N–O, ~1520 cm⁻¹) groups.

- Mass spectrometry (HRMS) : To validate the molecular ion peak (e.g., observed [M+H]+ at m/z 428.0065 for a related analog) .

Q. What solvent systems are suitable for crystallization and X-ray diffraction studies?

Slow evaporation of ethanolic solutions is effective for growing single crystals. For X-ray analysis, SHELX software (e.g., SHELXL) is widely used for structure refinement, with typical R-factors <0.05 for high-resolution data .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in biological systems?

The 4-nitrophenyl substituent enhances electrophilicity, potentially increasing interactions with nucleophilic residues in enzyme active sites. This is critical in antiproliferative activity, as seen in analogs with IC50 values of ~15.67 µg/mL against C6 glioma cells . Computational docking studies (e.g., AutoDock Vina) can model these interactions, prioritizing targets like tubulin or DNA topoisomerases .

Q. What strategies resolve contradictions in reported bioactivity data across cell lines?

Discrepancies (e.g., varying IC50 values in C6 vs. HepG2 cells) may arise from differences in membrane permeability or metabolic activity. To address this:

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Key SAR insights include:

- Bromophenyl group : Enhances lipophilicity, improving blood-brain barrier penetration.

- Imidazole-thioacetamide linkage : Critical for hydrogen bonding with target proteins.

- Nitrophenyl substitution : Modulates electron density, affecting redox activity. Systematic variation of these groups (e.g., replacing Br with Cl or I) can refine potency .

Q. What crystallographic parameters confirm the compound’s molecular geometry?

Single-crystal X-ray diffraction reveals:

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

Hydrolytic stability in PBS (pH 7.4) should be assessed via HPLC over 24–48 hours. The nitro group may confer susceptibility to reductase enzymes, requiring prodrug strategies for prolonged activity .

Methodological Notes

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times from hours to minutes .

- Bioactivity Validation : Pair in vitro assays with in silico ADMET predictions (e.g., SwissADME) to prioritize analogs .

- Data Reproducibility : Archive raw crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.